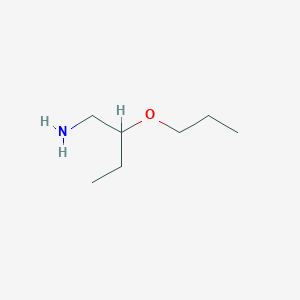

2-Propoxy-1-butanamine

Description

Contextualization of Aminic Compounds within Advanced Organic Synthesis

Amines are a cornerstone class of organic compounds, defined by the presence of a nitrogen atom with a lone pair of electrons. wikipedia.org Their derivatives are fundamental building blocks in the synthesis of a vast majority of drug molecules, agrochemicals, and other natural products. sigmaaldrich.com In the realm of advanced organic synthesis, the introduction of an amino group into an organic molecule, a process known as amination, is a critical transformation for creating complex molecules with diverse functions. numberanalytics.com

The field has seen significant evolution in amination techniques, with modern methods focusing on enhanced efficiency, selectivity, and sustainability. numberanalytics.com Key reactions that highlight the importance of amines include:

Heterocyclic Synthesis: Amines are essential reactants in condensation and cyclization reactions to produce a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. numberanalytics.compressbooks.pub

C-H Amination: Advanced catalytic systems, often employing metals like Rhodium, enable the direct functionalization of carbon-hydrogen bonds to form C-N bonds, offering a more atom-economical route to complex amines. sigmaaldrich.com

Asymmetric Synthesis: Chiral amines are indispensable as resolving agents, chiral building blocks, and auxiliaries in stereoselective synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. sigmaaldrich.com

Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination have revolutionized the formation of carbon-nitrogen bonds, becoming a standard tool in academic and industrial research laboratories. sigmaaldrich.com

The versatility and reactivity of the amine functional group ensure its continued and central role in the progression of organic chemistry. numberanalytics.com

Significance of Ether-Amine Hybrid Structures in Chemical Discovery

Molecules that incorporate both an ether and an amine functionality, such as 2-Propoxy-1-butanamine, possess a unique combination of properties that make them valuable in materials science and for studying fundamental chemical interactions. The ether group, generally stable and capable of hydrogen bonding, combined with the reactive and basic nature of the amine group, gives rise to hybrid characteristics.

Research into ether-amine structures has yielded significant developments:

Polymer Science: Amphiphilic poly(ether amine) derivatives have been used to create advanced materials like polymersomes through self-assembly. researchgate.net In a different application, microporous poly(arylene ether)s containing tertiary amine groups have been developed for specialized applications such as acid-gas separation, where the amine provides chemical affinity for gases like CO₂ and H₂S. acs.org

Synthetic Building Blocks: Patents have been filed for novel ether amine compounds prepared through reactions like the cyanobutylation of alcohols followed by hydrogenation. google.com These resulting ether amines can serve as versatile raw materials for further derivatization to produce polyamines, amine oxides, and quaternary ammonium (B1175870) compounds for various industrial uses. google.com

Physicochemical Studies: The presence of both an ether and an amine group influences the intermolecular forces within a substance and in mixtures. This has prompted research into the thermodynamic and physical properties of systems containing these functionalities.

Overview of Key Academic Research Directions for this compound

Direct academic research focusing specifically on this compound is limited. The compound is available commercially for research purposes, but dedicated studies on its reactivity or application are not widely published. scbt.coma2bchem.com However, a significant body of research exists for structurally analogous systems, providing insight into the types of scientific questions that a compound like this compound could help answer.

The most prominent research direction for related structures involves thermodynamic and physicochemical studies of binary liquid mixtures. Specifically, extensive work has been done on mixtures of ether-alcohols, such as 1-propoxy-2-propanol, with various amines (e.g., diethylamine, triethylamine, diisopropylamine, dibutylamine). dntb.gov.uaresearchgate.net

These studies typically involve the precise measurement of physical properties at different temperatures and compositions. The primary goal is to understand the nature and extent of molecular interactions between the ether and amine components.

Key Research Findings on Analogous Ether-Amine Systems

| Measured Properties | Derived Parameters | Research Goal | Findings |

| Density (ρ), Viscosity (η), Speed of Sound (u) | Excess Molar Volume (Vₘᴱ), Viscosity Deviation (Δη), Excess Isentropic Compressibility (κₛᴱ) | To investigate the strength of intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) between the ether and amine components. researchgate.netacs.org | The sign and magnitude of the derived parameters indicate the nature of mixing. Negative values for Vₘᴱ and Δη often suggest strong specific interactions, such as hydrogen bond formation between the ether/alcohol's oxygen and the amine's hydrogen or nitrogen. researchgate.netacs.org |

| Spectroscopic Analysis | Fourier-Transform Infrared (FT-IR) Spectroscopy | To provide direct evidence of specific molecular interactions, such as shifts in vibrational frequencies of O-H or N-H bonds upon mixing. researchgate.net | Shifts in characteristic absorption bands confirm the formation of new intermolecular hydrogen bonds or other associative forces in the liquid mixture. researchgate.net |

This line of research is crucial for developing models that can predict the properties of liquid mixtures, which is essential for chemical engineering, process design, and a fundamental understanding of liquid-state chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-5-9-7(4-2)6-8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXFAZGXLLWXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Propoxy 1 Butanamine and Its Analogues

Foundational Amine Synthesis Approaches

The construction of the 2-propoxy-1-butanamine scaffold can be achieved through several classic and reliable synthetic routes. These methods offer different advantages concerning starting material availability, reaction conditions, and control over selectivity.

Reductive Amination Strategies for 1-Butanamines

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. sigmaaldrich.combyu.edu This process typically involves a two-step, one-pot reaction where a carbonyl compound (an aldehyde or ketone) first condenses with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the target amine. byu.edu

For the synthesis of a 1-butanamine core, the reaction would typically start with butanal. In the context of synthesizing this compound, the starting material would be 2-propoxybutanal. This aldehyde reacts with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced.

Key aspects of this strategy include:

Versatility of Reducing Agents : A variety of reducing agents can be employed, each with specific advantages. Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (H2 with a metal catalyst like Pd/C). sigmaaldrich.comnih.gov More recent developments have introduced reagents like 2-picoline-borane, which can be effective even in aqueous or solvent-free conditions. sigmaaldrich.cnsigmaaldrich.com

Reaction Conditions : The reaction is often carried out under mild conditions, making it compatible with a wide range of functional groups. organic-chemistry.org

One-Pot Procedure : The ability to perform the condensation and reduction in a single reaction vessel enhances efficiency and reduces purification steps. sigmaaldrich.cn

| Reducing Agent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 3-6 | Mild, selective for imines over carbonyls | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, non-toxic, effective for a wide range of substrates | Moisture sensitive |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Various solvents, elevated pressure | "Green" method, high yields | Reduces other functional groups (alkenes, alkynes, nitro groups) |

| 2-Picoline-Borane | Methanol, water, or neat | Stable, can be used in protic solvents | Less effective for highly water-soluble amines sigmaaldrich.cn |

Nucleophilic Substitution (SN2) Routes via Halide Precursors

The direct alkylation of ammonia or an amine with an alkyl halide is a classic approach to amine synthesis, proceeding via a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.orglibretexts.org In this route for this compound, a suitable precursor such as 1-bromo-2-propoxybutane would be treated with ammonia.

The mechanism involves the lone pair of electrons on the nitrogen atom of ammonia attacking the electrophilic carbon atom bearing the halide, displacing the halide leaving group in a single concerted step. chemguide.co.uk

However, this method suffers from a significant drawback: polyalkylation. wikipedia.orgchemistrysteps.com The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products that can be difficult to separate. wikipedia.orglibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability that the alkyl halide will react with ammonia rather than the amine product. libretexts.org

Gabriel Amine Synthesis and Related Phthalimide-Based Procedures

The Gabriel synthesis is a robust and highly effective method for the selective preparation of primary amines from primary alkyl halides, avoiding the issue of overalkylation seen in direct SN2 reactions. wikipedia.orglibretexts.org The reaction utilizes the phthalimide (B116566) anion as a surrogate for the ammonia nucleophile. wikipedia.org

The synthesis proceeds in two main stages:

N-Alkylation of Phthalimide : Potassium phthalimide is prepared by treating phthalimide with a base like potassium hydroxide. The resulting phthalimide anion is a potent nucleophile that attacks the primary alkyl halide (e.g., 1-bromo-2-propoxybutane) in an SN2 reaction to form an N-alkylphthalimide. chemistrysteps.com The bulky nature of the phthalimide nucleophile prevents further alkylation. chemistrysteps.com

Deprotection : The primary amine is liberated from the N-alkylphthalimide intermediate. This can be achieved under harsh conditions via acidic or basic hydrolysis, which cleaves the amide bonds. libretexts.org A milder and more common method is hydrazinolysis, known as the Ing-Manske procedure, which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N2H4). wikipedia.orgnrochemistry.com This reaction yields the desired primary amine and a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. wikipedia.org

The Gabriel synthesis is generally limited to the use of primary alkyl halides, as secondary halides often lead to elimination side reactions. wikipedia.org

Hofmann Rearrangement and Curtius Rearrangement Derivatives

Both the Hofmann and Curtius rearrangements are powerful methods for synthesizing primary amines from carboxylic acid derivatives. A key feature of these reactions is that the resulting amine has one less carbon atom than the starting material. wikipedia.orgchemistrysteps.com

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine. wikipedia.orgtcichemicals.com For the synthesis of this compound, the starting material would be 2-propoxy-pentanamide. The reaction is typically carried out by treating the amide with bromine (or another halogen) and a strong base like sodium hydroxide. wikipedia.orgtcichemicals.com The mechanism proceeds through several steps, including the formation of an N-bromoamide and its subsequent deprotonation. The key step is the rearrangement of the bromoamide anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. wikipedia.orgchemistrysteps.com This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.orgjove.com

Curtius Rearrangement : The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgjk-sci.com This isocyanate intermediate can then be hydrolyzed by water or acid to produce a primary amine and carbon dioxide. jove.comwikipedia.org To synthesize this compound via this route, one would start with 2-propoxy-pentanoyl chloride, convert it to 2-propoxy-pentanoyl azide, and then subject the azide to thermal rearrangement and hydrolysis. A significant advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating R-group. wikipedia.orgnih.gov Modern variations often use reagents like diphenylphosphoryl azide (DPPA) to generate the acyl azide and perform the rearrangement in a one-pot procedure from a carboxylic acid, avoiding the isolation of potentially explosive acyl azides. nih.gov

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Primary Amide | Acyl Azide (from Carboxylic Acid/Acyl Chloride) masterorganicchemistry.com |

| Key Reagents | Br2 (or Cl2), NaOH tcichemicals.com | Heat or photolysis; often NaN3 then heat, or DPPA wikipedia.orgnih.gov |

| Key Intermediate | Isocyanate wikipedia.org | Isocyanate wikipedia.org |

| Byproducts | CO2, NaBr, H2O | N2, CO2wikipedia.org |

| Advantages | Uses readily available amides | Milder conditions possible, broad functional group tolerance nih.gov |

Functionalization and Alkylation of the this compound Core

Once the this compound molecule has been synthesized, its primary amine functionality serves as a versatile handle for further chemical modifications, such as N-alkylation and N-acylation, to generate a library of analogues.

Regioselective N-Alkylation and Acylation of the Amine Functionality

N-Alkylation : This reaction involves the introduction of an alkyl group onto the nitrogen atom of the primary amine. As with the SN2 synthesis from ammonia, direct alkylation of a primary amine with an alkyl halide can lead to a mixture of mono- and di-alkylated products, as well as the tertiary amine and quaternary ammonium salt. tandfonline.com Achieving selective mono-alkylation can be challenging. google.com Strategies to favor mono-alkylation include using a large excess of the primary amine or employing alternative methods like reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. acs.org

N-Acylation : This is the reaction of the primary amine with an acylating agent to form an amide. N-acylation is generally a high-yielding and clean reaction that proceeds selectively at the nitrogen atom. tandfonline.comlibretexts.org Common acylating agents include acid chlorides and acid anhydrides. libretexts.orgnih.gov The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.org Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This reaction is often used as a method to protect the amine group during subsequent synthetic steps. researchgate.net Various catalysts, including iodine, can promote the reaction under mild, solvent-free conditions. tandfonline.com

Etherification Strategies for Propoxy Moiety Incorporation

The introduction of the propoxy group at the C2 position of the butane (B89635) backbone is a critical transformation. The Williamson ether synthesis remains a fundamental and widely employed method for this purpose. This reaction involves the deprotonation of an alcohol precursor, such as a protected 1-aminobutan-2-ol, with a strong base to form an alkoxide, which then undergoes nucleophilic substitution (SN2) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

Key Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Description | Common Reagents/Conditions |

| Base | Used to deprotonate the alcohol precursor. | Sodium hydride (NaH), Potassium hydride (KH), Sodium amide (NaNH₂) |

| Solvent | Aprotic polar solvents are preferred to solvate the cation. | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Propylating Agent | The source of the propyl group. | 1-Bromopropane, 1-Iodopropane, Propyl tosylate |

| Temperature | Varies depending on the reactivity of the substrate. | 0 °C to reflux |

Alternative strategies to overcome the limitations of the classical Williamson synthesis, such as the potential for elimination side reactions, include phase-transfer catalysis. This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the alkoxide from an aqueous or solid phase into an organic phase where it can react with the propyl halide.

Selective Functionalization of the Butane Backbone

Achieving the desired 1,2-substitution pattern on the butane backbone requires highly selective reactions. A common strategy involves starting with a precursor that already contains one of the desired functional groups or a group that can be readily converted into one.

One effective approach begins with a chiral building block, such as (S)- or (R)-2-aminobutanol. In this scenario, the primary challenge is the selective etherification of the hydroxyl group in the presence of the amine. This typically necessitates the use of a protecting group for the amine functionality (e.g., Boc or Cbz) prior to etherification.

Alternatively, synthesis can commence from an alkene, such as 1-butene. Asymmetric aminohydroxylation could, in principle, install both the amino and hydroxyl groups in a single, stereocontrolled step. Subsequent etherification of the hydroxyl group would then yield the target structure. Another powerful method is the ring-opening of a chiral epoxide, such as (R)- or (S)-1,2-epoxybutane. The epoxide can be opened with an amine nucleophile (or a surrogate like sodium azide followed by reduction) to establish the 1-amino-2-hydroxy motif, which is then followed by etherification.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the absolute and relative stereochemistry at the C1 and C2 positions is paramount for accessing specific stereoisomers of this compound. This can be achieved through various asymmetric synthesis strategies.

Chiral Catalyst-Mediated Asymmetric Induction

Asymmetric catalysis offers an elegant and atom-economical approach to establishing chirality. Chiral catalysts can be used to transform prochiral substrates into chiral products with high enantiomeric excess (ee). For the synthesis of this compound, a hypothetical route could involve the asymmetric hydrogenation of a suitably substituted enamine or imine precursor. Chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, are highly effective for such transformations.

Another strategy involves the use of chiral organocatalysts. For instance, a chiral phosphoric acid could catalyze the asymmetric addition of a nucleophile to an imine, setting the stereochemistry at the C1 position. mdpi.com Similarly, cinchona alkaloid-derived catalysts have shown high efficacy in various asymmetric reactions, including Michael additions, which could be adapted to construct the chiral backbone. researchgate.net

Examples of Chiral Catalysts in Asymmetric Amine Synthesis:

| Catalyst Type | Example Catalyst/Ligand | Target Reaction | Typical Enantioselectivity |

| Transition Metal | Rh-(R,R)-DuPhos | Asymmetric Hydrogenation of Enamides | >95% ee |

| Transition Metal | Ir-(S)-BINAP | Asymmetric Imine Hydrogenation | >90% ee |

| Organocatalyst | L-Proline | Mannich Reaction | Often >90% ee mdpi.com |

| Organocatalyst | Cinchona Alkaloid Derivative | Michael Addition | Up to 99% ee researchgate.net |

Application of Chiral Auxiliaries in Synthetic Pathways

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a robust and reliable method for asymmetric synthesis.

A prominent example is the use of Evans oxazolidinone auxiliaries. researchgate.net A butanoyl group could be attached to an Evans auxiliary, and the resulting chiral imide could undergo stereoselective alpha-functionalization to introduce a precursor for the propoxy group. Subsequent cleavage of the auxiliary, reduction of the carbonyl, and conversion to the amine would yield the desired product.

Another highly effective auxiliary for amine synthesis is Ellman's tert-butanesulfinamide. osi.lvyale.edu Condensation of tert-butanesulfinamide with 2-propoxybutanal would form a chiral N-sulfinyl imine. Diastereoselective addition of a hydride or other nucleophile to this imine, followed by acidic cleavage of the sulfinyl group, provides access to the chiral amine with high enantiopurity. osi.lv

Commonly Used Chiral Auxiliaries:

| Chiral Auxiliary | Typical Application | Key Advantage |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions researchgate.net | High diastereoselectivity, predictable stereochemistry |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations harvard.edu | Crystalline derivatives, high diastereoselectivity harvard.edu |

| tert-Butanesulfinamide | Asymmetric synthesis of amines yale.edu | Broad applicability, high efficiency osi.lv |

| SAMP/RAMP | Asymmetric alkylation of aldehydes/ketones | Reliable for creating α-chiral carbonyls |

Diastereoselective Transformations

When a molecule already contains one stereocenter, it can influence the creation of a second stereocenter, a process known as diastereoselective synthesis. In the context of this compound, if the stereocenter at C2 (bearing the propoxy group) is established first, a subsequent reaction at C1 will be influenced by its stereochemistry.

For example, the reduction of a ketone precursor, 1-amino-2-butanone (with a protected amine), where the C2 position is already chiral and bears the propoxy group, would lead to two diastereomeric alcohols. The inherent steric and electronic properties of the existing stereocenter will favor the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis. nih.gov Tandem reaction sequences, where an initial asymmetric addition is followed by a diastereoselective epoxidation, exemplify how multiple stereocenters can be generated with high control in a single pot. nih.govnih.gov

Resolution Techniques for Enantiomeric Enrichment

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While asymmetric synthesis is often preferred, resolution remains a practical and widely used technique, especially on a large scale.

The most common method is classical resolution, which involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the addition of a base regenerates the pure enantiomers of the amine. libretexts.org

Modern chromatographic techniques also provide powerful methods for resolution. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and enabling their separation. mdpi.com This method is highly effective for both analytical and preparative-scale separations. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in developing sustainable and environmentally responsible chemical manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. The primary route for synthesizing this compound is the reductive amination of its precursor, 2-propoxybutanal. Green methodologies aim to optimize this transformation by improving reaction conditions, maximizing atom economy, and employing sustainable materials.

Development of Environmentally Benign Reaction Conditions

A core tenet of green chemistry is the development of reaction conditions that are less hazardous to the environment and human health. For the synthesis of this compound, this involves moving away from traditional organic solvents and harsh reagents toward safer, more sustainable alternatives.

Key developments include:

Aqueous Media and Solvent-Free Reactions: Utilizing water as a solvent is highly desirable due to its non-toxic and non-flammable nature nih.govorganic-chemistry.org. Catalytic systems that function efficiently in aqueous media are a major focus of research. Additionally, solvent-free reactions, where the reactants themselves act as the medium, represent an ideal scenario, completely eliminating solvent waste nih.gov.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly accelerate reaction times, often leading to cleaner reactions and higher yields with reduced energy consumption compared to conventional heating nih.govmdpi.com.

Mild Reagents and Conditions: The replacement of stoichiometric metal hydride reducing agents with catalytic hydrogenation using molecular hydrogen (H₂) or transfer hydrogenation with formic acid offers a greener pathway . Modern catalysts, such as palladium nanoparticles, can enable these reactions to proceed under mild conditions, including room temperature and atmospheric pressure of H₂, further reducing energy demands acs.org. Electrochemical methods also present a viable alternative, limiting the need for stoichiometric redox reagents and often operating under less severe conditions rsc.org.

| Parameter | Traditional Conditions | Environmentally Benign Conditions | Green Advantage |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Supercritical Fluids, Ionic Liquids, or Solvent-Free nih.gov | Reduced toxicity, flammability, and VOC emissions. |

| Reducing Agent | Stoichiometric Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Catalytic H₂ or Formic Acid | Higher atom economy, less hazardous, water is the only byproduct with H₂. |

| Energy Input | Conventional Thermal Heating (hours) | Microwave Irradiation (minutes to hours) mdpi.com | Drastic reduction in reaction time and energy consumption. |

| Temperature/Pressure | Often elevated temperatures and pressures | Room temperature and atmospheric pressure possible with advanced catalysts acs.org | Improved safety, lower energy costs. |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product jocpr.com. The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste.

Strategies relevant to this compound synthesis include:

Optimizing Reaction Pathways: Direct reductive amination, a one-pot reaction involving the carbonyl compound (2-propoxybutanal), an amine source (ammonia), and a reducing agent, is an inherently atom-economical process mdpi.com. This approach is superior to multi-step methods like the Gabriel synthesis, which has notoriously poor atom economy due to the use of stoichiometric reagents that become waste byproducts rsc.org. In the ideal reductive amination of 2-propoxybutanal with ammonia and hydrogen, the only byproduct is water, leading to a very high theoretical atom economy mdpi.com.

Waste Reduction at the Source: Minimizing waste involves not only maximizing atom economy but also preventing the formation of byproducts through highly selective catalysis. Using catalysts that prevent side reactions, such as over-alkylation, is crucial. Furthermore, electrochemical synthesis can significantly reduce waste by avoiding stoichiometric reagents altogether rsc.org.

Process Mass Intensity (PMI): Green metrics like PMI, which considers the total mass used in a process (reactants, solvents, reagents, process water) relative to the mass of the final product, provide a holistic view of waste generation rsc.org. Applying green conditions, such as reducing solvent use and avoiding complex workup procedures, directly improves the PMI for the production of this compound.

| Synthetic Strategy | Key Reagents | Primary Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Direct Reductive Amination | 2-propoxybutanal, NH₃, H₂ (catalytic) | H₂O | Excellent; nearly all reactant atoms are incorporated into the product mdpi.comjocpr.com. |

| Gabriel Synthesis (Classical Route) | Potassium phthalimide, alkyl halide, hydrazine | Phthalhydrazide | Poor; stoichiometric quantities of phthalimide derivatives are generated as waste rsc.org. |

| Leuckart-Wallach Reaction | 2-propoxybutanal, Formamide or Ammonium Formate | CO₂, H₂O | Good, but often requires high temperatures and can produce side products. |

Use of Renewable Feedstocks and Sustainable Catalysis

Long-term sustainability in chemical manufacturing requires a shift from fossil fuel-based feedstocks to renewable, bio-based resources rsc.orgacs.org. The synthesis of this compound can be made greener by sourcing its precursors from biomass and employing catalysts that are efficient, recyclable, and made from earth-abundant materials.

Renewable Feedstocks: The butanal backbone of this compound can potentially be derived from biomass. For instance, levulinic acid, a key platform chemical derived from lignocellulose, can be converted into various chemicals, including precursors for amines mdpi.com. Similarly, alcohols and aldehydes can be produced through the fermentation or catalytic conversion of carbohydrates rsc.orgacs.org. Feedstocks such as distillers corn oil, tallow, and other vegetable oils are already used to produce renewable fuels and could be adapted for chemical synthesis montanarenewables.com. The propoxy group could likewise be derived from bio-propanol.

Sustainable Catalysis: The development of robust and recyclable catalysts is essential for green amine synthesis.

Heterogeneous Catalysts: Solid catalysts, such as metals supported on materials like carbon, zirconia, or silica (B1680970) (e.g., Ni/SBA-15, ZrO₂), are advantageous because they can be easily separated from the reaction mixture and reused, minimizing product contamination and waste mdpi.comrsc.orgresearchgate.net.

Earth-Abundant Metal Catalysts: There is a significant research effort to replace precious metal catalysts (e.g., platinum, palladium, rhodium) with catalysts based on more abundant and less toxic metals like cobalt, nickel, and manganese organic-chemistry.org.

Biocatalysis: Enzymes (biocatalysts) can offer unparalleled selectivity under extremely mild conditions (ambient temperature and pressure in aqueous solutions) . While direct reductive amination using enzymes is an evolving field, their use aligns perfectly with green chemistry principles.

Elucidation of Reaction Mechanisms and Kinetics Involving 2 Propoxy 1 Butanamine

Mechanistic Pathways of Amine Formation and Derivatization

The synthesis and subsequent reactions of 2-propoxy-1-butanamine involve several key mechanistic pathways common in amine chemistry. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic routes.

Reductive amination is a cornerstone method for synthesizing amines, including this compound. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849), followed by reduction of the intermediate imine. When a primary amine like this compound is the target molecule, the synthesis would typically start from a corresponding aldehyde (2-propoxybutanal) and ammonia.

The reaction proceeds in two main stages under mildly acidic conditions (pH 4-5), which are optimal for facilitating the dehydration step without excessively protonating the amine nucleophile. youtube.com

Imine Formation: The first stage is the reversible formation of an imine.

Nucleophilic Attack: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-propoxybutanal. This forms a tetrahedral intermediate known as a hemiaminal.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a protonated imine, or iminium ion. Deprotonation of the nitrogen yields the neutral imine intermediate.

Reduction: The second stage is the reduction of the C=N double bond of the imine to an amine.

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced. chemistrysteps.com This reagent is particularly effective because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion as it forms. masterorganicchemistry.com The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the imine, breaking the pi bond and forming the C-N single bond of the final amine product, this compound.

Conversely, if this compound is used as a reactant with another carbonyl compound, it will also form an imine intermediate which can then be reduced to a secondary amine. glasp.co Since this compound is a primary amine, it will form an imine; secondary amines, in contrast, would form an enamine intermediate. youtube.com

| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Product |

| 2-Propoxybutanal | Ammonia | Imine | NaBH₃CN | This compound |

| Ketone | This compound | Imine | NaBH₃CN | Secondary Amine |

As a primary amine, this compound is a potent nucleophile capable of participating in nucleophilic substitution reactions. The kinetics and stereochemistry of these reactions are typically governed by the S\N2 mechanism, especially when reacting with primary or secondary alkyl halides.

Kinetics: The S\N2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of the reaction is dependent on the concentration of both the nucleophile (this compound) and the electrophilic substrate. The reaction rate is described by the equation: Rate = k[Substrate][this compound].

Stereochemistry: A hallmark of the S\N2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as a Walden inversion. ualberta.ca The amine attacks the carbon from the side opposite to the leaving group (backside attack). This leads to a product where the configuration of the chiral center is inverted relative to the starting material. youtube.com For example, if this compound attacks an (R)-configured alkyl halide, the resulting product will have an (S)-configuration at that center.

In contrast, if this compound were to react with a tertiary alkyl halide, the reaction would likely proceed through an S\N1 mechanism. This involves a two-step process with the formation of a planar carbocation intermediate. chemistrysteps.commasterorganicchemistry.com The nucleophilic attack can then occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of enantiomers. masterorganicchemistry.com

| Mechanism | Substrate Type | Kinetics | Stereochemical Outcome |

| S\N2 | Methyl, Primary, Secondary | Second-order | Inversion of configuration |

| S\N1 | Tertiary | First-order | Racemization |

While ionic reactions are more common for amines, this compound can also be involved in radical reactions, which proceed through a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com A common example is the functionalization of C-H bonds.

Initiation: The reaction is initiated by the formation of a radical, typically through the homolytic cleavage of a weak bond in an initiator molecule using heat or light. masterorganicchemistry.com For instance, a peroxide can be used to generate an alkoxy radical (RO•).

Propagation: This is a two-step cycle where a radical is consumed and another is generated.

The initiator radical (RO•) abstracts a hydrogen atom from a carbon in the this compound molecule. The most likely site for abstraction would be a C-H bond alpha to the nitrogen or oxygen due to the stabilizing effect on the resulting radical. This generates a carbon-centered radical on the this compound molecule.

This newly formed radical can then react with another molecule, for example, a halogen (X₂), to form a new C-X bond and a halogen radical (X•). This halogen radical can then continue the chain by abstracting a hydrogen from another molecule of this compound.

Termination: The reaction ceases when two radicals combine to form a non-radical species. This can happen in several ways, such as the combination of two this compound radicals or the reaction of a this compound radical with a halogen radical.

These reactions are often less selective than ionic reactions and can lead to a mixture of products. nih.gov

Nucleophilic Reactivity of this compound in Ring-Opening Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile for opening strained ring systems like epoxides, cyclic anhydrides, and lactones. These reactions are synthetically valuable as they introduce new functional groups in a stereospecific and regioselective manner.

The reaction of this compound with epoxides is a classic example of nucleophilic ring-opening. rsc.org Due to the significant ring strain of the three-membered ether ring, epoxides are susceptible to attack by nucleophiles. polymerinnovationblog.com

Mechanism: The reaction proceeds via an S\N2 mechanism. The amine nitrogen attacks one of the electrophilic carbons of the epoxide ring. polymerinnovationblog.com This attack occurs from the backside, leading to the simultaneous breaking of the C-O bond of the epoxide. This results in the formation of a zwitterionic intermediate, which is then protonated (typically by a solvent or during workup) to yield a β-amino alcohol.

Regioselectivity: Under neutral or basic conditions, the nucleophilic attack of this compound occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.comyoutube.com This is a key aspect of the S\N2 pathway.

Stereochemistry: The reaction is stereospecific and results in an anti-addition of the amine and the hydroxyl group across the former C-C bond of the epoxide. If the epoxide carbon being attacked is a stereocenter, its configuration will be inverted.

| Epoxide Substrate | Major Site of Attack | Product |

| Terminal Epoxide | Less substituted carbon | 1-amino-2-hydroxy adduct |

| Internal Symmetrical Epoxide | Either carbon | Single β-amino alcohol |

| Internal Unsymmetrical Epoxide | Less sterically hindered carbon | Regioisomeric mixture, favoring attack at the less hindered site |

This compound can also act as a nucleophile to open cyclic anhydrides and lactones, which are cyclic esters.

Reaction with Cyclic Anhydrides: The reaction of an amine with a cyclic anhydride (B1165640), such as succinic anhydride, is known as the Castagnoli-Cushman reaction under certain conditions. nih.gov The nucleophilic nitrogen of this compound attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the cleavage of a carbon-oxygen bond in the anhydride ring, forming a tetrahedral intermediate. Subsequent collapse of this intermediate opens the ring to produce a molecule containing both an amide and a carboxylic acid functional group. This reaction is generally rapid and high-yielding.

Reaction with Lactones: Lactones are less reactive than cyclic anhydrides but will still react with amines. The mechanism is similar: the nucleophilic this compound attacks the electrophilic carbonyl carbon of the lactone. This opens the ring to form a hydroxy amide. The reaction often requires heating or catalysis to proceed at a reasonable rate. acs.org

| Cyclic Electrophile | Attacked Site | Initial Product | Final Product (after workup) |

| Cyclic Anhydride | Carbonyl Carbon | Tetrahedral Intermediate | Amide-carboxylic acid |

| Lactone | Carbonyl Carbon | Tetrahedral Intermediate | Hydroxy-amide |

Kinetic Studies of Reactions Involving this compound

Comprehensive research into the reaction kinetics of this compound is essential for understanding its chemical behavior and optimizing its applications in various chemical syntheses. This section delves into the methodologies and findings related to the kinetic studies of this compound, focusing on the determination of rate laws, activation parameters, and the influence of environmental factors on reaction rates. However, publicly available scientific literature and chemical databases currently lack specific experimental data on the reaction kinetics of this compound. The following subsections outline the theoretical frameworks and methodologies that would be applied in such studies.

Determination of Rate Laws and Reaction Orders

The determination of the rate law and reaction orders for a reaction involving this compound would be the first step in a kinetic investigation. The rate law is an equation that links the reaction rate with the concentrations of reactants and is expressed in the general form:

Rate = k[this compound]m[Reactant B]n...

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. These orders are determined experimentally and indicate how the concentration of a reactant affects the rate of the reaction.

Common experimental methods to determine reaction orders include the method of initial rates, the integrated rate law method, and the isolation method. For instance, in the method of initial rates, a series of experiments would be conducted where the initial concentration of this compound is varied while the concentrations of other reactants are held constant. The initial reaction rate for each experiment would be measured, and the data would be analyzed to determine the order of the reaction with respect to this compound.

A hypothetical data set for a reaction of this compound with a reagent 'B' is presented below to illustrate this method.

| Experiment | Initial [this compound] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 6.0 x 10-3 |

Activation Parameters (Activation Energy, Enthalpy, Entropy)

Once the rate law and rate constant at a specific temperature are determined, the effect of temperature on the rate constant can be investigated to determine the activation parameters of the reaction. These parameters provide insight into the energy profile of the reaction.

Activation Energy (Ea): The minimum energy required for a reaction to occur. It is determined experimentally by measuring the rate constant (k) at different temperatures (T) and using the Arrhenius equation:

k = A * e-Ea/RT

where A is the pre-exponential factor, and R is the ideal gas constant. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Activation Enthalpy (ΔH‡) and Entropy (ΔS‡): These parameters are derived from the Eyring equation, which is based on transition state theory:

k = (κ * kB * T / h) * e-ΔG‡/RT = (κ * kB * T / h) * e-ΔH‡/RT * eΔS‡/R

where κ is the transmission coefficient, kB is the Boltzmann constant, h is the Planck constant, and ΔG‡ is the Gibbs free energy of activation. By studying the temperature dependence of the rate constant, both ΔH‡ and ΔS‡ can be determined. The enthalpy of activation provides information about the energy barrier to the reaction, while the entropy of activation relates to the change in order or disorder when the reactants form the transition state.

A hypothetical table of rate constants at various temperatures for a reaction involving this compound is shown below.

| Temperature (K) | Rate Constant, k (s-1) |

| 298 | 1.2 x 10-4 |

| 308 | 2.5 x 10-4 |

| 318 | 5.0 x 10-4 |

| 328 | 9.8 x 10-4 |

This data would be used to create an Arrhenius plot to calculate the activation energy.

Influence of Solvent and Temperature on Reaction Rates

The choice of solvent can significantly impact the rate of a reaction involving this compound. Solvents can influence the stability of the reactants and the transition state through interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. Conversely, a nonpolar solvent might be preferred for reactions involving nonpolar species.

Systematic studies would involve conducting the reaction in a series of solvents with varying polarities and proticities and measuring the corresponding rate constants.

Temperature has a direct and predictable effect on reaction rates, as described by the Arrhenius and Eyring equations. An increase in temperature generally leads to an increase in the reaction rate because a larger fraction of molecules will have sufficient kinetic energy to overcome the activation energy barrier. The magnitude of this effect is quantified by the activation energy. Reactions with higher activation energies are more sensitive to changes in temperature.

The following table illustrates the hypothetical effect of different solvents on the rate constant of a reaction involving this compound at a constant temperature.

| Solvent | Dielectric Constant | Rate Constant, k (s-1) |

| Hexane (B92381) | 1.88 | 5.6 x 10-5 |

| Dichloromethane | 8.93 | 3.2 x 10-4 |

| Ethanol | 24.5 | 1.8 x 10-3 |

| Water | 80.1 | 9.5 x 10-3 |

This hypothetical data suggests that the reaction is favored in more polar solvents.

Computational and Theoretical Chemistry of 2 Propoxy 1 Butanamine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. wikipedia.org

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov For a molecule like 2-propoxy-1-butanamine, DFT calculations, often employing functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p), would be utilized to determine its optimized molecular geometry and ground-state energy. researchgate.net

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to find the lowest energy conformation. This optimization provides key data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry around the chiral center (C2) and the orientation of the propoxy and aminomethyl groups are of particular interest. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for a Representative Alkoxyamine

| Property | Illustrative Value | Significance for this compound |

| Ground State Energy | -X.XXX Hartrees | Provides a baseline for comparing the stability of different conformers. |

| HOMO Energy | -Y.YY eV | Indicates the molecule's ability to donate electrons. The lone pair on the nitrogen atom is expected to be a major contributor. |

| LUMO Energy | +Z.ZZ eV | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | A.AA eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | B.BB Debye | Reflects the overall polarity of the molecule, influenced by the electronegative oxygen and nitrogen atoms. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules, as specific data for this compound is not available.

Ab Initio and Semi-Empirical Methods

While DFT is a popular choice, other quantum chemical methods could also be applied. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory but are computationally more demanding. These methods would offer a more rigorous treatment of electron correlation, which can be important for accurately describing the subtle electronic effects within the molecule.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative by incorporating some experimental parameters into the calculations. These methods could be useful for initial, large-scale screening of conformational space before employing more rigorous DFT or ab initio calculations on the most promising conformers.

Conformation Analysis and Conformational Isomerism

Due to the presence of several single bonds, this compound can exist in various conformations. libretexts.orgpearson.com Conformational analysis is crucial for understanding which spatial arrangements of the atoms are most stable and therefore most populated at a given temperature. The rotation around the C-C, C-O, and C-N bonds leads to a complex potential energy surface with multiple local minima corresponding to different conformers. srmist.edu.in

Computational methods can be used to map this potential energy surface by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. The most stable conformers will be those with the lowest energy, which typically minimize steric hindrance and optimize stabilizing interactions like intramolecular hydrogen bonding. For this compound, a key aspect to investigate would be the relative orientation of the propoxy group and the butanamine backbone.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the behavior of molecules over time, offering insights into their dynamic properties and interactions with their environment. ulisboa.pt

Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The functional groups in this compound, namely the primary amine and the ether oxygen, are capable of participating in various intermolecular interactions. The amine group can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the lone pair on the nitrogen). The ether oxygen can act as a hydrogen bond acceptor. These hydrogen bonding capabilities will significantly influence the bulk properties of the substance, such as its boiling point and solubility.

Van der Waals forces, including London dispersion forces and dipole-dipole interactions, will also play a significant role in the intermolecular attractions. Molecular modeling can be used to simulate a collection of this compound molecules and analyze the nature and strength of these interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor | Significance |

| Hydrogen Bonding | N-H (donor) with N or O (acceptor) | Strongest intermolecular force, significantly impacting physical properties. |

| N (acceptor) with N-H (donor) | ||

| O (acceptor) with N-H (donor) | ||

| Dipole-Dipole Interactions | Between polar C-N and C-O bonds | Contribute to the overall cohesive energy of the substance. |

| Van der Waals Forces | Across the entire molecule | Weak, non-specific attractions that are present between all molecules. |

Solvent Effects and Solvation Models

The behavior of this compound in a solution will be heavily influenced by its interactions with the solvent molecules. Computational solvation models can be used to simulate these effects. Explicit solvent models involve simulating the solute molecule surrounded by a large number of individual solvent molecules. This approach provides a detailed picture of the solvent structure around the solute but is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This method is computationally less demanding and is often used in conjunction with quantum chemical calculations to estimate the effects of solvation on molecular properties like conformational energies and electronic structure. For this compound, studying its behavior in both polar (e.g., water) and non-polar (e.g., hexane) solvents would reveal how its conformation and interactions change in different environments.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry that elucidate the mechanisms of chemical transformations. For this compound, these methods can be employed to understand its behavior in various reactions, such as nucleophilic additions, substitutions, and oxidations.

Computational methodologies, such as Density Functional Theory (DFT) and ab initio methods, are used to map the potential energy surface (PES) of a reaction. arxiv.org By identifying the minimum energy pathways between reactants and products, chemists can determine the most likely reaction mechanisms. A crucial part of this process is locating the transition state (TS), which is a first-order saddle point on the PES and represents the highest energy barrier along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For instance, the reaction of the primary amine group in this compound with a carbonyl compound, such as an aldehyde or ketone, to form an imine is a classic example that can be modeled computationally. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by a series of proton transfer steps and eventual dehydration. Computational modeling can predict the structure and energy of the transition state for the initial nucleophilic attack and subsequent steps. nih.gov

Similarly, the N-alkylation or N-acylation reactions of this compound can be investigated. Quantum chemical calculations can predict the activation barriers for these reactions, helping to understand the reactivity of the amine and the feasibility of the transformation under different conditions. nih.govcsmres.co.uk These predictive capabilities are essential in synthetic planning and catalyst design. arxiv.org

Table 1: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Reactant 2 | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Imine Formation | Propanal | B3LYP/6-31G(d) | PCM (Water) | 15.2 |

| N-Acylation | Acetyl Chloride | M06-2X/6-311+G(d,p) | CPCM (THF) | 8.5 |

| N-Alkylation | Methyl Iodide | ωB97X-D/def2-TZVP | SMD (Acetonitrile) | 18.9 |

Note: The data in this table is illustrative and based on typical values for similar primary amines. Specific experimental or computational studies on this compound are not available.

In Silico Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. The most commonly predicted spectra are infrared (IR) and nuclear magnetic resonance (NMR).

In silico IR spectroscopy involves calculating the vibrational frequencies of the molecule. For this compound, these calculations would predict characteristic N-H stretching vibrations for the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. pressbooks.pubopenstax.org Other predicted absorptions would include C-H stretching, N-H bending (scissoring), C-N stretching, and C-O-C stretching vibrations. libretexts.org Comparing the computed spectrum with an experimental one can confirm the structure of the molecule.

Similarly, NMR spectra can be predicted by calculating the magnetic shielding of each nucleus. For ¹H NMR, the chemical shifts of the protons on the carbon adjacent to the amine group are expected to be in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The protons on the propoxy group and the butyl chain would have distinct chemical shifts that can be predicted computationally. For ¹³C NMR, the carbons bonded to the nitrogen and oxygen atoms would show the largest downfield shifts.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | N-H Stretch (asymmetric) | ~3450 cm⁻¹ |

| IR | N-H Stretch (symmetric) | ~3350 cm⁻¹ |

| IR | C-O-C Stretch | ~1100 cm⁻¹ |

| ¹H NMR | -CH₂-NH₂ | ~2.7 ppm |

| ¹H NMR | NH ₂ | ~1.5 ppm (broad) |

| ¹H NMR | -O-CH₂- | ~3.4 ppm |

| ¹³C NMR | -C H₂-NH₂ | ~45 ppm |

| ¹³C NMR | -O-C H₂- | ~70 ppm |

Note: These are typical predicted values for a molecule with these functional groups. Actual values can vary based on the computational method and solvent.

Despite a comprehensive search for scientific literature and data, there is currently no available information on the advanced applications of the chemical compound "this compound" in the fields of organic synthesis and materials science as outlined in the user's request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the following topics for "this compound":

Advanced Applications of 2 Propoxy 1 Butanamine in Organic Synthesis and Materials Science

Integration into Polymer Chemistry Research

Monomer for Polycondensation and Polymerization Reactions

Without any research findings, it is impossible to generate the requested data tables or detailed discussions. The compound "2-Propoxy-1-butanamine" appears to be a commercially available chemical intermediate, but its specific applications in the advanced areas of interest have not been documented in publicly accessible scientific literature.

Cross-linking Agent for Polymeric Network Formation

Cross-linking is a chemical process that forms covalent bonds between polymer chains, creating a three-dimensional network structure. This process transforms polymers from potentially soluble, fusible materials into insoluble and infusible thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. Primary amines are effective cross-linking agents, or hardeners, for polymers containing reactive electrophilic groups, such as epoxides and isocyanates.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, opening epoxide rings or attacking the carbonyl carbon of isocyanate groups. As a monoamine, this compound itself would act as a chain terminator rather than a cross-linker. However, in formulations with other multifunctional amines, it can be used to control the cross-link density and modify the network's final properties. For instance, by incorporating it into an epoxy resin system along with a diamine, this compound can regulate the degree of cross-linking, thereby tailoring the flexibility and toughness of the cured material.

The propoxy and ethyl groups on the butanamine backbone can also influence the properties of the resulting polymer network by introducing steric bulk and altering the hydrophobicity, potentially improving compatibility with other organic components or reducing water absorption in the final material.

Table 1: Potential Role of this compound in Polymer Cross-linking

| Reactive Polymer System | Role of this compound | Potential Effect on Network Properties |

|---|---|---|

| Epoxy Resins | Co-hardener with multifunctional amines | Reduces cross-link density, increases flexibility, modifies surface energy. |

| Polyisocyanates | Chain terminator / Density modifier | Controls molecular weight between cross-links, improves impact strength. |

Functionalization and Derivatization of Polymeric Materials

The functionalization of existing polymers is a critical strategy for developing new materials with tailored properties without synthesizing entirely new polymer backbones. The primary amine of this compound serves as a versatile reactive handle for grafting this specific moiety onto polymer surfaces or backbones.

This is typically achieved by reacting this compound with polymers that contain electrophilic functional groups, such as:

Chloromethylated polystyrene: The amine can displace the chloride in a nucleophilic substitution reaction, covalently attaching the 2-propoxybutan-1-yl group.

Polymers with anhydride (B1165640) groups (e.g., styrene-maleic anhydride copolymer): The amine readily reacts with the anhydride to form an amide linkage, opening the anhydride ring.

Polymers with ester groups (e.g., polymethyl methacrylate): Through amidation reactions, the amine can replace the alkoxy group of the ester.

Introducing the 2-propoxybutan-1-yl side chain can significantly alter the polymer's characteristics. The alkyl and ether groups increase the material's hydrophobicity and can act as internal plasticizers, lowering the glass transition temperature (Tg) and increasing flexibility.

Derivatization Reactions for Specific Research Goals

The primary amine of this compound is a gateway to a vast number of derivatives. These reactions allow chemists to transform the initial compound into more complex molecules designed for specific research purposes, from creating novel organic structures to developing biocompatible materials.

Formation of Amides, Imines, and Schiff Bases

The nucleophilic nature of the primary amine in this compound allows it to readily react with various carbonyl compounds.

Amide Formation: Amides are synthesized by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. The reaction with an acyl chloride, for instance, is a rapid and often quantitative nucleophilic acyl substitution that produces the corresponding N-(2-propoxybutan-1-yl) amide and hydrochloric acid. These reactions are fundamental in organic synthesis for creating stable, covalent linkages.

Imine and Schiff Base Formation: Imines, also known as Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). The formation of the imine is reversible and can be driven to completion by removing the water as it forms. Schiff bases derived from this compound are valuable intermediates for further synthetic transformations.

Table 2: Derivatization Reactions of this compound

| Reactant Class | Specific Reactant Example | Resulting Functional Group | Product Name Example |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride | Amide | N-(2-propoxybutan-1-yl)acetamide |

| Acid Anhydride | Acetic Anhydride | Amide | N-(2-propoxybutan-1-yl)acetamide |

| Carboxylic Acid | Propanoic Acid | Amide | N-(2-propoxybutan-1-yl)propanamide |

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | (E)-N-benzylidene-2-propoxybutan-1-amine |

Synthesis of Heterocyclic Compounds Incorporating the Butanamine Moiety

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are of immense interest in medicinal chemistry and materials science. Schiff bases derived from this compound are key precursors for synthesizing a variety of heterocyclic systems.

For example, the imine double bond in a Schiff base can participate in cycloaddition reactions. The reaction of an imine with an anhydride, such as maleic or phthalic anhydride, can lead to the formation of seven-membered heterocyclic rings like oxazepines. This synthetic route allows for the direct incorporation of the 2-propoxybutan-1-yl substituent onto the nitrogen atom of the newly formed heterocyclic ring. The specific structure of the butanamine moiety can influence the stereochemistry and reaction kinetics of the cyclization process, as well as the physical properties of the final heterocyclic product.

Sophisticated Analytical Methodologies for Research on 2 Propoxy 1 Butanamine

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is fundamental to the molecular characterization of 2-Propoxy-1-butanamine, with each technique offering unique information about its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative numbers (integration). For this compound, a detailed spectrum would be predicted, with signals corresponding to each unique proton group. Protons closer to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. Carbons bonded to the ether oxygen and the amine nitrogen are expected to be the most downfield.

2D Correlation Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl and butyl fragments of the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubsdsu.edu This allows for the definitive assignment of each carbon atom by linking it to its known proton signal. youtube.com

Table 6.1.1-1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position (Structure: CH₃-CH₂-CH₂-O-CH(CH₂-CH₃)-CH₂-NH₂) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | - |

| -CH₂-NH₂ | ~2.7 - 2.9 | Multiplet | ~45 - 50 |

| -O-CH- | ~3.3 - 3.6 | Multiplet | ~75 - 80 |

| Propoxy -O-CH₂- | ~3.4 - 3.6 | Triplet | ~70 - 75 |

| Butyl -CH₂-CH₃ | ~1.4 - 1.6 | Multiplet | ~25 - 30 |

| Propoxy -CH₂-CH₃ | ~1.5 - 1.7 | Sextet | ~22 - 27 |

| Butyl -CH₃ | ~0.9 - 1.0 | Triplet | ~10 - 15 |

| Propoxy -CH₃ | ~0.9 - 1.0 | Triplet | ~10 - 15 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental formula of this compound (C₇H₁₇NO), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgnationalmaglab.orgunt.edu The resulting fragment ions provide detailed structural information. For aliphatic amines, the most common fragmentation is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org The ether linkage also represents a potential site for cleavage.

Table 6.1.2-1: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Structure | Fragmentation Pathway |

| 131.1310 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 114.1045 | [C₇H₁₂O]⁺ | Loss of NH₃ |

| 102.1228 | [C₆H₁₆N]⁺ | Loss of ethyl radical |

| 88.0786 | [C₄H₁₀NO]⁺ | Alpha-cleavage (loss of propyl radical) |

| 72.0813 | [C₄H₁₀N]⁺ | Cleavage at ether oxygen |

| 44.0500 | [C₂H₆N]⁺ | Alpha-cleavage (loss of C₅H₁₁O radical) |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, key absorptions would include the N-H stretches of the primary amine, the C-N stretch, the C-O stretch of the ether, and various C-H stretches and bends. openstax.org Primary amines typically show two N-H stretching bands, while the C-O ether stretch appears as a strong band in the fingerprint region. rockymountainlabs.comorgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman is often better for analyzing symmetric and non-polar bonds. sfr.ca The C-C backbone and symmetric C-H vibrations would be expected to produce strong Raman signals.

Table 6.1.3-1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | Weak |

| Primary Amine (N-H) | Wagging | 665 - 910 (broad) | Weak |

| Aliphatic Ether (C-O) | Stretch | 1050 - 1150 (strong) | 1050 - 1150 |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | 1020 - 1250 |

| Alkyl (C-H) | Stretch | 2850 - 3000 | 2850 - 3000 |

| Alkyl (CH₂/CH₃) | Bend | 1375 - 1470 | 1375 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is most sensitive for compounds containing chromophores, such as conjugated π-systems.

For this compound, which is a saturated aliphatic amine and ether, there are no significant chromophores. The lone pair electrons on the nitrogen and oxygen atoms can undergo n→σ* transitions, but these typically occur at wavelengths below 220 nm. libretexts.org Therefore, the compound is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm), and the technique is of limited value for its direct characterization. nih.govmasterorganicchemistry.com

Advanced Chromatographic Separations and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for separating volatile compounds. The combination of GC with mass spectrometry (GC-MS) allows for both separation and identification of the components of a mixture.

Gas Chromatography (GC): Due to their polarity and basicity, primary amines can exhibit poor chromatographic behavior, such as peak tailing, on standard GC columns. nih.gov To overcome this, derivatization is often employed. emerypharma.com This process involves reacting the amine with a reagent to form a less polar, more volatile, and more thermally stable derivative. researchgate.net Common derivatization agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA). jfda-online.comiu.edu

GC-Mass Spectrometry (GC-MS): This hyphenated technique couples the separation capabilities of GC with the detection power of MS. As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be used to confirm the identity of the compound by matching its fragmentation pattern with known data or by interpretation, as described in section 6.1.2. This method is highly effective for both qualitative identification and quantitative analysis of the compound in various matrices. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For primary aliphatic amines like this compound, which lack a strong chromophore, direct UV detection can be challenging, often resulting in low sensitivity. To overcome this, pre-column or post-column derivatization is a common strategy. Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride react with the primary amine group to form a derivative with high UV absorbance or fluorescence, significantly enhancing detection limits. thermofisher.comscribd.com

Reverse-phase HPLC is the most common mode used for the separation of such derivatives. The choice of a stationary phase is critical; while standard C18 columns can be used, issues like poor peak shape due to the basic nature of the amine interacting with residual silanols on the silica (B1680970) support can occur. sielc.com Modern columns, such as those with end-capping or hybrid silica technologies, or specialized columns like Primesep A which allows for mixed-mode separation (reverse-phase and ion-exchange), can provide improved peak symmetry and retention. sielc.com